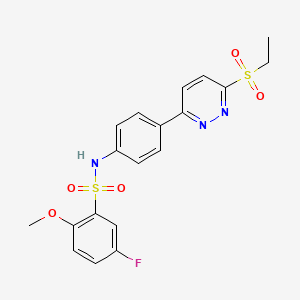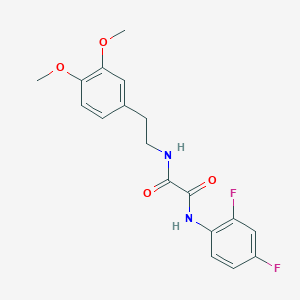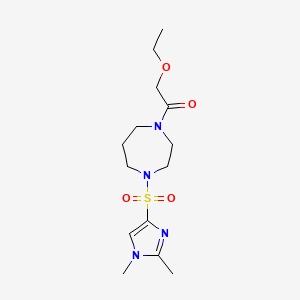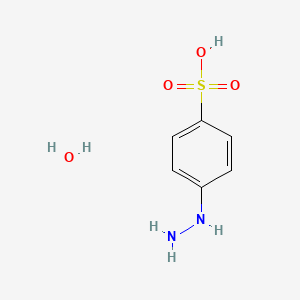
1-Bromo-3-ethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and α-Bromination Reactions
1-Bromo-3-ethylcyclobutane (BECB) finds utility in organic synthesis due to its unique structure. The α-bromination reaction is a notable application. For instance, 4-chloro-α-bromo-acetophenone can be synthesized using BECB as a substrate and acetic acid as a solvent . This reaction involves the replacement of a hydrogen atom with a bromine atom at the α-position of the carbonyl group.
Wurtz Reaction and Carbon-Carbon Bond Formation
The Wurtz reaction, which involves coupling two halogenated organic compounds to form a carbon-carbon bond, can be applied to BECB. Intramolecular reactions can lead to interesting products, but intermolecular reactions are also feasible. By attaching two carbons to the position where the bromine was originally, novel compounds can be synthesized .
Free Radical Reactions and OH Addition
BECB can participate in free radical reactions. The reaction of BECB with hydroxyl (OH) free radicals is particularly intriguing. OH addition and H atom abstraction channels related to the carbon-carbon double bond play significant roles. Notably, products leading to CF3CHCH + BrOH and COHF2CHCBrH + F are formed, while other pathways have negligible impact .
Computational Chemistry and Reaction Mechanisms
Theoretical studies have explored the reaction of BECB with OH radicals. Quantum chemical calculations, transition states, and potential energy surfaces provide insights into the reaction mechanism. The rate constants for various elementary channels can be accurately predicted using canonical transition-state theory .
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Bromo-3-ethylcyclobutane is a type of cycloalkane, which are cyclic hydrocarbons . The primary targets of cycloalkanes like 1-Bromo-3-ethylcyclobutane are typically other organic compounds in a chemical reaction. The exact target can vary widely depending on the specific reaction conditions and reagents present.
Mode of Action
The mode of action of 1-Bromo-3-ethylcyclobutane is likely to involve a substitution reaction, given its structure. In such reactions, the bromine atom in the compound could be replaced by another atom or group of atoms. The exact nature of this interaction would depend on the specific reaction conditions and the reagents used .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-ethylcyclobutane are not readily available. As a small, non-polar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on many factors, including its chemical reactivity and the presence of appropriate metabolic enzymes .
Result of Action
The result of 1-Bromo-3-ethylcyclobutane’s action would be the formation of a new organic compound, produced by the substitution of the bromine atom with another atom or group of atoms. The exact molecular and cellular effects would depend on the nature of the new compound formed .
Propiedades
IUPAC Name |
1-bromo-3-ethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-5-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXKUXGTTHIKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethylcyclobutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)
![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)

![3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)

![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)


![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)



![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)
